diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid is a unique chemical compound with the empirical formula C7H11NO3 . It is typically sold in solid form .
Molecular Structure Analysis
The molecular weight of this compound is 157.17 . The SMILES string representation of its structure is O=C(O)[C@@H]1C@@HO[C@@H]2[C@@H]1N . The InChI representation is 1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1 .Scientific Research Applications
Chromatographic Separation
The compound has been used in the development of high-performance liquid chromatographic methods for the separation and identification of enantiomers of bicyclic β-amino acids, including diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acids (Török et al., 1998).
Stereoselective Preparation of Heterocycles
The compound has shown utility in the stereoselective preparation of heterocycles, demonstrated by its role in isomerization and application in aroylnorbornenecarboxylic acids for creating norbornene diendo- and diexo-fused heterocycles (Miklós et al., 2002).
Synthesis of Structurally Novel Compounds
Diexo-3-aminonorbornane-2-carboxylic acid, a closely related compound, has been used for the enantioselective synthesis of heterocycles, indicating its value as a chiral source in organic synthesis (Fülöp et al., 2008).
Polyimide Synthesis
The compound has been involved in the synthesis of fully alicyclic polyimides, showcasing its utility in polymer chemistry (Matsumoto, 2001).
Enantioseparation Methods
Research has explored different high-performance liquid chromatographic methods for enantioseparation of bicyclic 1,3-amino alcohols, including diexo variants (Péter et al., 2001).
Preparation of Pyrroloepoxyquinazolines
The compound has been used in the preparation of pyrroloepoxyquinazolines from various γ-oxocarboxylic acids, demonstrating its versatility in complex organic synthesis (Kanizsai et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJRDBSWQMNJKY-MOJAZDJTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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